2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents like POCl3 or P2O5.
Introduction of Substituents: The phenyl, propyl, and tetrahydroquinoline-1-carbonyl groups are introduced through various substitution reactions, often involving the use of reagents like alkyl halides, aryl halides, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed using reagents like alkyl halides or aryl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-ol
Uniqueness
The uniqueness of 2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-14-27-16-20(24(30)28-15-8-10-18-9-6-7-13-22(18)28)23-21(17-27)25(31)29(26-23)19-11-4-3-5-12-19/h3-7,9,11-13,16-17H,2,8,10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFLTSGSKUTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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